4-[(4-Chlorophenyl)sulfonyl]-5-(propan-2-ylsulfanyl)-2-(thiophen-2-yl)-1,3-oxazole
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Overview
Description
4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE is a complex organic compound that features a unique combination of functional groups, including a chlorobenzenesulfonyl group, a propan-2-ylsulfanyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the oxazole core.
Thioether formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring and the propan-2-ylsulfanyl group can be oxidized under suitable conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzenesulfonyl group can result in various substituted derivatives.
Scientific Research Applications
4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and thiophene groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-METHYLBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
- 4-(4-BROMOBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE
Uniqueness
The uniqueness of 4-(4-CHLOROBENZENESULFONYL)-5-(PROPAN-2-YLSULFANYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOLE lies in the presence of the chlorobenzenesulfonyl group, which can impart distinct electronic and steric properties compared to its methyl or bromo analogs. This can influence its reactivity, binding interactions, and overall chemical behavior.
Properties
Molecular Formula |
C16H14ClNO3S3 |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-propan-2-ylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C16H14ClNO3S3/c1-10(2)23-16-15(18-14(21-16)13-4-3-9-22-13)24(19,20)12-7-5-11(17)6-8-12/h3-10H,1-2H3 |
InChI Key |
YBRFNURIUXFZOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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